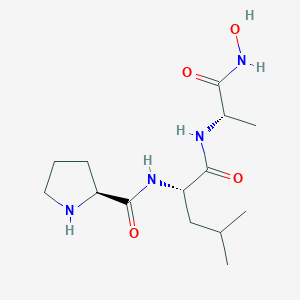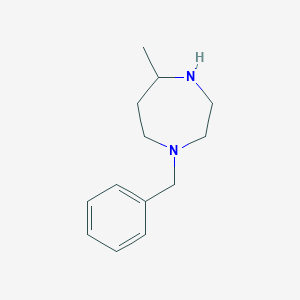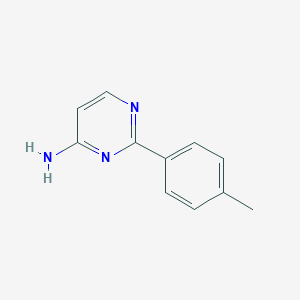
2-(p-Tolyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)pyrimidin-4-amine, also known as 4-Amino-2-(p-tolyl)pyrimidine, is an organic compound with the molecular formula C11H11N3. It is a pyrimidine derivative that has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. In
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)pyrimidin-4-amine involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-(p-Tolyl)pyrimidin-4-amine to the active site of the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The inhibition of the target enzyme leads to a decrease in the cellular activity of the enzyme, which in turn leads to a decrease in the cellular activity of the pathway in which the enzyme is involved.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(p-Tolyl)pyrimidin-4-amine depend on the specific enzyme that is inhibited. Inhibition of PKC has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of CDK2 has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of GSK-3β has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its specificity for the target enzyme. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its low solubility in water, which can limit its use in certain assays.
Direcciones Futuras
For the research on 2-(p-Tolyl)pyrimidin-4-amine include the identification of new target enzymes and the development of more potent inhibitors. The use of 2-(p-Tolyl)pyrimidin-4-amine in combination with other inhibitors has also been proposed as a potential strategy for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the preparation of 2-(p-Tolyl)pyrimidin-4-amine could lead to the production of analogs with improved properties. Finally, the use of 2-(p-Tolyl)pyrimidin-4-amine in animal models of disease could provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(p-Tolyl)pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with hydrazine hydrate in the presence of a base such as potassium hydroxide. Both methods yield 2-(p-Tolyl)pyrimidin-4-amine as a white crystalline solid with a melting point of 216-218°C.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. It has been identified as a potential inhibitor of several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCFCWMTVQADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

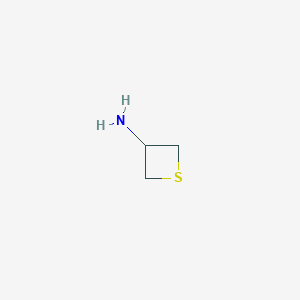
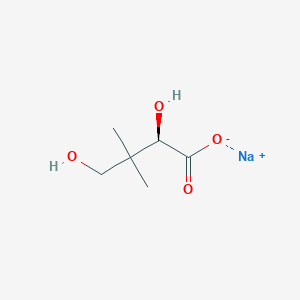
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
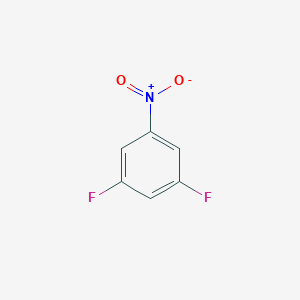
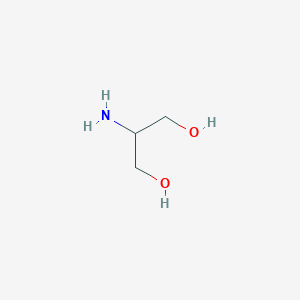

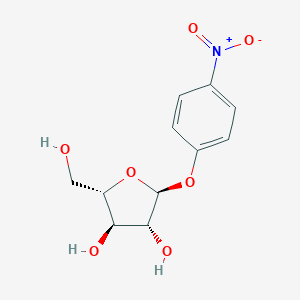
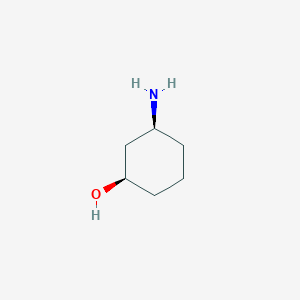
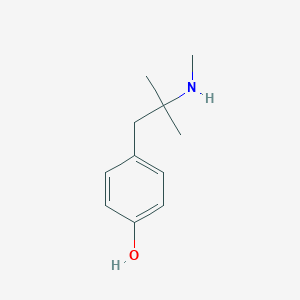
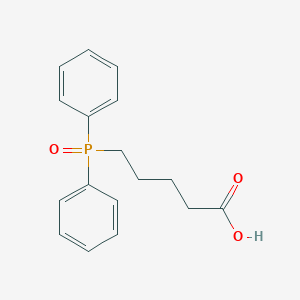
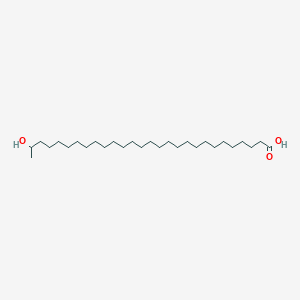
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
